Welcome to the BenchChem Online Store!
molecular formula C11H8N4O2 B8586660 5-(2-Methylimidazol-1-yl)-2-nitrobenzonitrile

5-(2-Methylimidazol-1-yl)-2-nitrobenzonitrile

Cat. No. B8586660
M. Wt: 228.21 g/mol
InChI Key: PGYYJHQKEJOXPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08633208B2

Procedure details

SnCl2.2H2O (60.0 g; 0.26 mol) was dissolved in 37% HCl (100 mL), to this solution cooled to −10° C., 4-(2-methyl-1H-imidazol-1-yl)-2-cyano-nitrobenzene (12.0 g, 50 mmol) was added in two portions over the course of 30 min. Completed the additions the stirred reaction mixture was allowed to come to r.t., and after further 45 min. stirring, it was poured in ice/water (250 g) and 3N KOH (500 mL). The resulting suspension was filtered and the cake washed with water. The residue was suspended in 2M NH3/EtOH (250 mL), stirred for a few minutes and filtered, the filtrate was concentrated to provide the titled compound as a brown solid (8 g, 78%). C11H10N4, MW: 198.23. MS: m/z 199 (M+1). 1H-NMR (300 MHz, CDCl3) ppm: 2.21 (s, 3H), 4.70 (s, 2H), 6.79 (d, 1H), 6.97 (d, 1H), 7.22 (dd, 1H), 7.29 (d, 1H).
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
250 g
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
78%

Identifiers

REACTION_CXSMILES
O.O.Cl[Sn]Cl.[CH3:6][C:7]1[N:8]([C:12]2[CH:17]=[CH:16][C:15]([N+:18]([O-])=O)=[C:14]([C:21]#[N:22])[CH:13]=2)[CH:9]=[CH:10][N:11]=1>Cl.[OH-].[K+]>[CH3:6][C:7]1[N:8]([C:12]2[CH:17]=[CH:16][C:15]([NH2:18])=[C:14]([C:21]#[N:22])[CH:13]=2)[CH:9]=[CH:10][N:11]=1 |f:0.1.2,5.6|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
Quantity
100 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
CC=1N(C=CN1)C1=CC(=C(C=C1)[N+](=O)[O-])C#N
Step Three
Name
ice water
Quantity
250 g
Type
solvent
Smiles
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
after further 45 min. stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Completed the additions the stirred reaction mixture
CUSTOM
Type
CUSTOM
Details
to come to r.t.
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
WASH
Type
WASH
Details
the cake washed with water
STIRRING
Type
STIRRING
Details
stirred for a few minutes
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
CC=1N(C=CN1)C1=CC(=C(N)C=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 80.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.